molecular formula C15H19NO2 B2649916 1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2175581-14-1

1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2649916
CAS No.: 2175581-14-1
M. Wt: 245.322
InChI Key: AYDJGCZLOLSNMJ-UHFFFAOYSA-N
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Description

1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one is an organic compound with the molecular formula C15H19NO2 It belongs to the class of piperidine derivatives and is characterized by the presence of a phenoxymethyl group attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of a phenoxymethyl-substituted piperidine with an appropriate aldehyde or ketone under basic conditions. For example, the reaction of 3-(phenoxymethyl)piperidine with prop-2-en-1-one in the presence of a base such as sodium hydroxide can yield the desired product. This reaction typically requires refluxing the reactants in a suitable solvent, such as ethanol, for several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is investigated for its potential as a ligand for various receptors and enzymes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxymethyl group and the piperidine ring play crucial roles in binding to these targets, while the prop-2-en-1-one moiety may participate in additional interactions. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[3-(phenoxymethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-10-6-7-13(11-16)12-18-14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDJGCZLOLSNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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